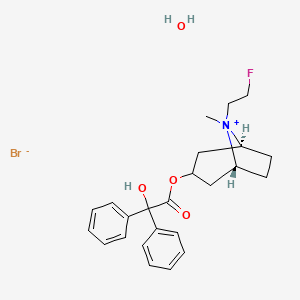
Flutropium bromide monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flutropium bromide monohydrate is a useful research compound. Its molecular formula is C24H31BrFNO4 and its molecular weight is 496.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Treatment of Asthma and COPD
- Flutropium bromide is used as a bronchodilator, aiding in the expansion of air passages in the lungs, which facilitates easier breathing for patients with asthma and COPD . Clinical trials have demonstrated its efficacy in improving lung function and reducing exacerbations in COPD patients .
2. Research on Combination Therapies
- Recent studies have explored the effects of combining flutropium bromide with other treatments, such as probiotics and budesonide, in managing chronic respiratory conditions. A retrospective analysis indicated that this combination could enhance lung function and modify gut microbiota positively .
Case Study 1: Efficacy in COPD Management
A clinical trial conducted by Boehringer Ingelheim assessed the dose-response relationship of flutropium bromide inhalation powder in COPD patients. The study involved a double-blind, placebo-controlled design, revealing significant improvements in pulmonary function indicators such as Forced Vital Capacity (FVC) and Peak Expiratory Flow (PEF) following treatment with flutropium bromide .
Case Study 2: Combination Therapy Outcomes
In another investigation, researchers analyzed the effects of flutropium bromide combined with probiotics and budesonide on lung function metrics among 118 COPD patients. The findings suggested that this combination therapy led to improved lung function and reduced inflammatory markers compared to standard treatments alone .
Comparative Data Table
| Parameter | Flutropium Bromide | Budesonide | Ipratropium Bromide |
|---|---|---|---|
| Drug Type | Small molecule | Corticosteroid | Muscarinic antagonist |
| Primary Indication | Asthma, COPD | Asthma | COPD |
| Mechanism of Action | mAChR antagonist | Anti-inflammatory | mAChR antagonist |
| Administration Route | Inhalation | Inhalation | Inhalation |
| Efficacy in Lung Function | Significant improvement | Moderate improvement | Moderate improvement |
Eigenschaften
Molekularformel |
C24H31BrFNO4 |
|---|---|
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide;hydrate |
InChI |
InChI=1S/C24H29FNO3.BrH.H2O/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;;/h2-11,20-22,28H,12-17H2,1H3;1H;1H2/q+1;;/p-1/t20-,21+,22?,26?;; |
InChI-Schlüssel |
UJFAVNFOPYTSSO-XZMBHJKPSA-M |
Isomerische SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.O.[Br-] |
Kanonische SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















